

Tranilast sodium purity analysis methods

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Compound Focus: Tranilast sodium

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Analytical Methods for Tranilast Sodium

The table below summarizes two quantitative analytical methods suitable for purity analysis.

| Method | Principle | Linear Range | Sensitivity (LOD/LOQ) | Key Applications |
|--------|-----------|--------------|-----------------------|------------------|
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| **Spectrofluorimetry** [1] | Fluorescence quenching of acriflavine by Tranilast | 1.0–15.0 $\mu\text{g mL}^{-1}$ | LOD: 0.224 $\mu\text{g mL}^{-1}$ LOQ: 0.679 $\mu\text{g mL}^{-1}$ | Analysis of pure form and pharmaceutical dosage forms | | **HPLC (Purity Specs)** [2] [3] | High-Performance Liquid Chromatography | Not fully detailed | Purity: >98.0% (area%) | Quality control; often used by chemical suppliers for certificate of analysis |

Detailed Experimental Protocols

Spectrofluorimetric Method

This method is a green, fast, and sensitive approach for determining Tranilast [1].

- **Instrumentation:** Spectrofluorometer.
- **Reagents:** Tranilast standard, Acriflavine (AC) reagent.
- **Procedure:**
 - **Preparation of Standard Solution:** Dissolve an accurately weighed amount of Tranilast in a suitable solvent to prepare a stock solution.

- **Complex Formation:** Mix the Tranilast solution with the Acriflavine reagent.
- **Measurement:** The reaction quenches the native fluorescence of Acriflavine. Measure the fluorescence intensity at an emission wavelength of **493 nm** after exciting at **263 nm**.
- **Calibration:** Construct a calibration curve by plotting the decrease in fluorescence against the concentration of Tranilast standards.
- **Method Validation:** The method was validated per ICH Q2(R1) guidelines, confirming its specificity, linearity, accuracy, and precision [1].

General HPLC Considerations

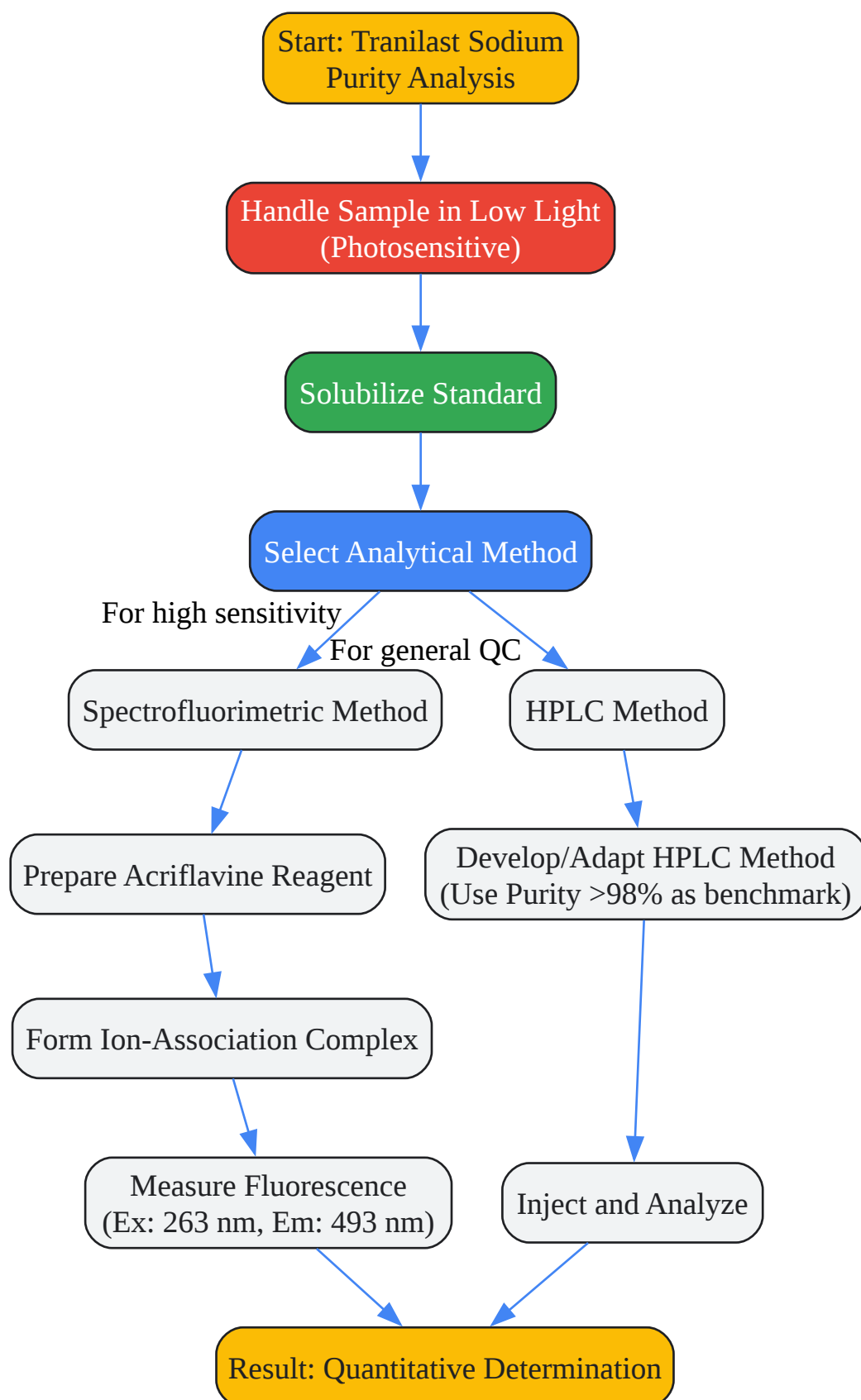
While a full method for **Tranilast sodium** is not available, the search results provide key parameters and considerations.

- **Purity Specification:** Commercial suppliers specify a purity of **>98.0%** when determined by HPLC, which serves as a benchmark for quality control [2] [3].
- **Solubility for Stock Solution:** **Tranilast sodium** is soluble in DMSO, which is a suitable solvent for preparing stock solutions [2].
- **Sample Handling:** Tranilast is **photochemically unstable** in solution. Solutions must be protected from light during preparation and analysis [4] [5].
- **Storage of Standard:** The standard powder should be stored desiccated at **-20°C** to maintain stability [2].

Troubleshooting Common Experimental Issues

- **Problem: Low Solubility in Aqueous Buffers**
 - **Solution:** Tranilast has low aqueous solubility. Using co-solvents like DMSO is common. Research shows that forming **cocrystals** of Tranilast with cofomers like nicotinamide can significantly improve solubility (up to 2-fold in phosphate buffer at pH 6.8) [5].
- **Problem: Sample Degradation During Analysis**
 - **Solution:** Tranilast is **photosensitive**. Ensure all steps involving the drug in solution are performed under **low-light conditions** (e.g., using amber vials). The same cocrystallization strategy can also enhance photostability [5].

The following workflow outlines the key steps for analyzing **Tranilast sodium**, highlighting critical points for handling and method selection.



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Guidance for Method Development and Validation

- **Method Validation:** Any developed method must be validated according to **ICH Q2(R1)** guidelines. Parameters include specificity, linearity, accuracy, precision, and robustness [1] [6].
- **Addressing Solubility and Stability:** The strategies of cocrystallization or salt formation are proven effective in improving the drug's properties, which can be crucial for developing robust analytical methods [5].

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